molecular formula C11H14N2O3 B8746439 Ethyl 4-(aminocarbonylaminomethyl)benzoate

Ethyl 4-(aminocarbonylaminomethyl)benzoate

Cat. No. B8746439
M. Wt: 222.24 g/mol
InChI Key: SQTWWAMHUULFLG-UHFFFAOYSA-N
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Patent
US06114390

Procedure details

38.0 g (0.196 Mol) of 4-(aminocarbonylaminomethyl)benzoic acid were dissolved in 1.5 l of anhydrous ethanol and refluxed for 5 hours while dry hydrogen chloride was introduced. The small amount of insoluble matter was filtered off, the filtrate was concentrated down to a volume of about 100 ml, diluted with 1 l of water and treated with solid potash until the development of carbon dioxide had ended and a distinctly alkaline reaction was obtained. The mixture was left to stand for 2 hours, the crystals formed were suction filtered, washed thoroughly with water, then with diisopropylether and diethylether and dried in vacuo. 32.8 g (75% of theory) of colourless crystals were obtained, Mp. 173-175° C.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH:4][CH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1)=[O:3].Cl.[CH2:16](O)[CH3:17]>>[NH2:1][C:2]([NH:4][CH2:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([O:12][CH2:16][CH3:17])=[O:11])=[CH:8][CH:7]=1)=[O:3]

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
NC(=O)NCC1=CC=C(C(=O)O)C=C1
Name
Quantity
1.5 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced
FILTRATION
Type
FILTRATION
Details
The small amount of insoluble matter was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated down to a volume of about 100 ml
ADDITION
Type
ADDITION
Details
diluted with 1 l of water
ADDITION
Type
ADDITION
Details
treated with solid potash until the development of carbon dioxide
CUSTOM
Type
CUSTOM
Details
a distinctly alkaline reaction
CUSTOM
Type
CUSTOM
Details
was obtained
WAIT
Type
WAIT
Details
The mixture was left
CUSTOM
Type
CUSTOM
Details
the crystals formed
WASH
Type
WASH
Details
washed thoroughly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with diisopropylether and diethylether and dried in vacuo
CUSTOM
Type
CUSTOM
Details
32.8 g (75% of theory) of colourless crystals were obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC(=O)NCC1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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